![molecular formula C18H24N6O B13880359 N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide](/img/structure/B13880359.png)
N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated imidazole derivatives.
Scientific Research Applications
N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound may inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . This inhibition can lead to various biological effects, including the suppression of tumor growth and the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3,4-dimethoxybenzamide: Another compound with a cyclohexyl group and similar structural features.
N-(3-cyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-4-methyl-2-pyridinamine: A compound with a cyclohexyl group and a thiazole ring.
Uniqueness
N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide is unique due to its specific imidazole structure and the presence of both cyclohexyl and diaminomethylideneamino groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H24N6O |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide |
InChI |
InChI=1S/C18H24N6O/c1-23(15-8-3-2-4-9-15)18(25)24-11-16(21-12-24)13-6-5-7-14(10-13)22-17(19)20/h5-7,10-12,15H,2-4,8-9H2,1H3,(H4,19,20,22) |
InChI Key |
QAJHWLYMKDYUSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=CC(=CC=C3)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/no-structure.png)
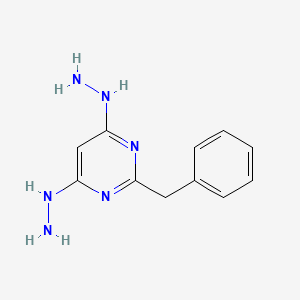

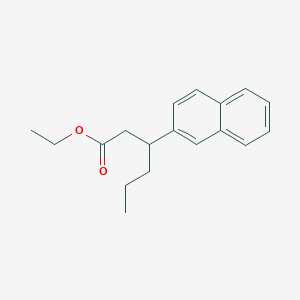
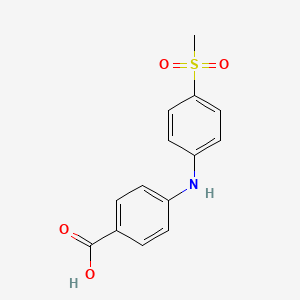
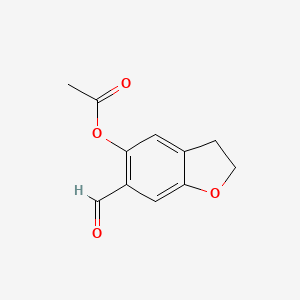
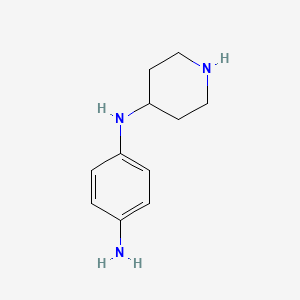
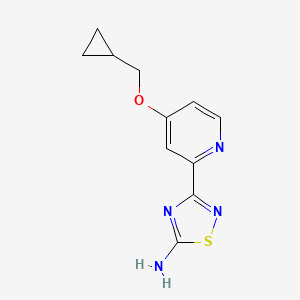

![5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13880345.png)
![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)
![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
